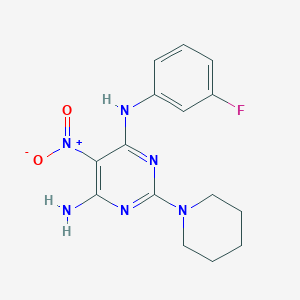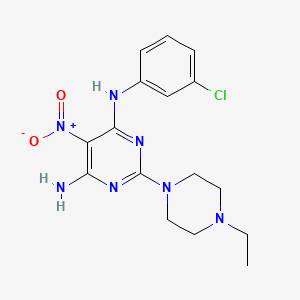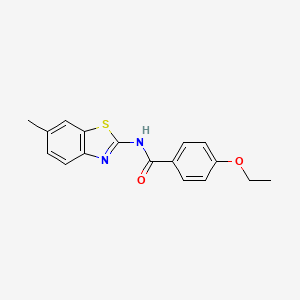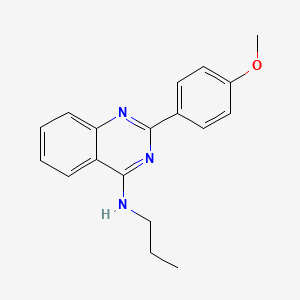
N-(3-fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a piperidinyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 3-fluoroaniline and a nitro-substituted pyrimidine derivative.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution, where piperidine reacts with the intermediate pyrimidine compound.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Aminated Derivatives: Reduction of the nitro group results in aminated derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for treating diseases such as cancer, autoimmune disorders, and inflammatory conditions.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the biological functions of specific proteins and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- N4-(3-Chlorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- N4-(3-Methylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- N4-(3-Bromophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
Uniqueness
N4-(3-Fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C15H17FN6O2 |
|---|---|
Peso molecular |
332.33 g/mol |
Nombre IUPAC |
4-N-(3-fluorophenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17FN6O2/c16-10-5-4-6-11(9-10)18-14-12(22(23)24)13(17)19-15(20-14)21-7-2-1-3-8-21/h4-6,9H,1-3,7-8H2,(H3,17,18,19,20) |
Clave InChI |
WNOKSNPNBJYASU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B11259847.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11259849.png)


![Methyl 2-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11259879.png)
![7-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259882.png)
![3-((2-oxo-2-phenylethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11259884.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259894.png)

![10a-[(E)-2-(4-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B11259903.png)
![N-(4-Acetamidophenyl)-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11259904.png)


![5-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B11259925.png)
